2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981347
InChI: InChI=1S/C9H7N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-4H,(H3,10,11,12,14)
SMILES:
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde

CAS No.:

Cat. No.: VC15981347

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde -

Specification

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
IUPAC Name 2-amino-4-oxo-3H-quinazoline-6-carbaldehyde
Standard InChI InChI=1S/C9H7N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-4H,(H3,10,11,12,14)
Standard InChI Key CDXXGDNXGWPKQU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C=O)C(=O)NC(=N2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinazoline core substituted with an amino group at position 2, a ketone at position 4, and an aldehyde at position 6 (Figure 1). Its IUPAC name, 2-amino-4-oxo-3H\textit{H}-quinazoline-6-carbaldehyde, reflects this substitution pattern . The planar aromatic system facilitates π-π interactions with biological targets, while the aldehyde group offers a reactive site for derivatization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H7N3O2\text{C}_9\text{H}_7\text{N}_3\text{O}_2
Molecular Weight189.17 g/mol
SMILESC1=CC2=C(C=C1C=O)C(=O)NC(=N2)N
InChIKeyCDXXGDNXGWPKQU-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous dihydroquinazoline derivatives reveal distinct peaks for the aldehyde proton (δ9.810.2\delta \approx 9.8–10.2 ppm) and the quinazoline ring protons (δ7.08.5\delta \approx 7.0–8.5 ppm) . For example, in compound CA1-e (a structural analog), 1H^1\text{H} NMR spectra displayed overlapping multiplet signals at δ2.62.7\delta \approx 2.6–2.7 ppm, attributed to methylene groups adjacent to the quinazoline core .

Synthetic Methodologies

Solid-Phase Synthesis Innovations

Recent advances in solid-phase synthesis (SPS) have enabled efficient production of dihydroquinazoline derivatives. Wang et al. developed a protocol using NN-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin-bound intermediates, achieving a 90% yield by replacing Alloc with Fmoc protective groups to simplify deprotection . This method permits rapid diversification at the R3_3 position (Figure 2), critical for optimizing bioactivity.

Key Synthetic Steps:

  • Resin Functionalization: Attachment of Fmoc-protected amino acids to Wang resin.

  • Cyclization: Intramolecular nucleophilic attack forming the dihydroquinazoline core.

  • Aldehyde Introduction: Oxidative cleavage or direct incorporation of formyl groups at position 6 .

Biological Activities and Mechanisms

Anticancer Properties

Quinazoline derivatives exhibit broad anticancer activity via kinase inhibition. In a cytotoxicity screen, analogs of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde demonstrated potent effects against ovarian (A2780), liver (HepG-2), and breast (MDA-MB-231) cancer cell lines :

Table 2: IC50_{50} Values of Selected Analogs

CompoundHepG-2 (μM)A2780 (μM)MDA-MB-231 (μM)
CA1-e37.5922.7678.34
CA1-g45.4124.9482.17

Mechanistically, these compounds inhibit ERBB2, SRC, and AKT1 signaling pathways, as predicted by bioinformatics analyses . The aldehyde moiety may enhance binding affinity through Schiff base formation with lysine residues in kinase ATP-binding pockets.

Antioxidant Activity

Compound CA1-7, a closely related derivative, exhibited radical scavenging activity with an IC50_{50} of 57.99 μM in DPPH assays . This suggests potential applications in mitigating oxidative stress-related pathologies.

Pharmacokinetic and Toxicological Profiles

ADMET Predictions

Of 19 synthesized dihydroquinazolines, 14 displayed favorable ADMET profiles, including high gastrointestinal absorption and minimal cytochrome P450 inhibition . The aldehyde group’s reactivity raises concerns about metabolic stability, necessitating prodrug strategies for clinical translation.

Toxicity Considerations

Research Gaps and Future Directions

Target Validation

While bioinformatics implicates ERBB2 and AKT1 as targets, experimental validation via kinase assays or crystallography is lacking. Structural optimization to improve selectivity against these targets remains a priority.

In Vivo Efficacy Studies

No in vivo data exist for 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde. Future work should evaluate pharmacokinetics and antitumor efficacy in xenograft models, particularly for ovarian and liver cancers.

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